molecular formula C5H10ClF2NO2 B6213464 4-amino-5,5-difluoropentanoic acid hydrochloride CAS No. 1783634-98-9

4-amino-5,5-difluoropentanoic acid hydrochloride

Cat. No.: B6213464
CAS No.: 1783634-98-9
M. Wt: 189.59 g/mol
InChI Key: ABXGFQVEKKCPHS-UHFFFAOYSA-N
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Description

4-amino-5,5-difluoropentanoic acid hydrochloride is a chemical compound with the molecular formula C5H10F2NO2·HCl It is a derivative of pentanoic acid, featuring amino and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,5-difluoropentanoic acid hydrochloride typically involves the introduction of fluorine atoms and an amino group onto a pentanoic acid backbone. One common method involves the fluorination of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing advanced chemical reactors and purification systems. The scalability of the synthesis is crucial for producing sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-5,5-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

4-amino-5,5-difluoropentanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-5,5-difluoropentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-fluoropentanoic acid hydrochloride
  • 5-amino-4,4-difluoropentanoic acid methyl ester hydrochloride

Uniqueness

4-amino-5,5-difluoropentanoic acid hydrochloride is unique due to the presence of two fluorine atoms on the pentanoic acid backbone, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-5,5-difluoropentanoic acid hydrochloride involves the reaction of 4-amino-5,5-difluoropentanoic acid with hydrochloric acid.", "Starting Materials": [ "4-amino-5,5-difluoropentanoic acid", "Hydrochloric acid" ], "Reaction": [ "Add 4-amino-5,5-difluoropentanoic acid to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with water", "Dry the solid to obtain 4-amino-5,5-difluoropentanoic acid hydrochloride" ] }

CAS No.

1783634-98-9

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.59 g/mol

IUPAC Name

4-amino-5,5-difluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(8)1-2-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H

InChI Key

ABXGFQVEKKCPHS-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(F)F)N.Cl

Purity

95

Origin of Product

United States

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